Home > Products > Screening Compounds P53755 > Amsacrine mesylate
Amsacrine mesylate - 54301-16-5

Amsacrine mesylate

Catalog Number: EVT-259869
CAS Number: 54301-16-5
Molecular Formula: C22H23N3O6S2
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
Source and Classification

Amsacrine mesylate is classified as an anthracycline derivative, which is a group of drugs known for their anticancer activity. It was first synthesized in the 1970s, with its therapeutic potential being explored extensively since then. The compound is commercially available under various trade names, including Amekrin and Amsidil, and has been manufactured in multiple countries worldwide .

Synthesis Analysis

Methods and Technical Details

The synthesis of amsacrine mesylate involves several key steps:

  1. Starting Material: The synthesis begins with 2′-methoxy-4′-nitrobutyranilide.
  2. Reduction: The nitro group on the starting material is reduced to an amine.
  3. Formation of Methanesulfonamide: The resulting amine is converted to the methanesulfonamide derivative.
  4. Acridine Reaction: This compound is then reacted with 9-acridinyl chloride to yield amsacrine mesylate.
2 methoxy 4 nitrobutyranilide reduction amine methanesulfonamide formation amsacrine mesylate\text{2 methoxy 4 nitrobutyranilide}\rightarrow \text{ reduction }\rightarrow \text{amine}\rightarrow \text{ methanesulfonamide formation }\rightarrow \text{amsacrine mesylate}

This synthetic pathway demonstrates the importance of the acridine moiety in determining the biological activity of the final product .

Molecular Structure Analysis

Structure and Data

Amsacrine mesylate has a complex molecular structure characterized by its acridine core. The molecular formula is C17H18N4O3SC_{17}H_{18}N_4O_3S, and it features a methanesulfonamide group that enhances its solubility and bioavailability. The three-dimensional structure allows for effective intercalation into DNA, which is critical for its mechanism of action.

Key Structural Features:

  • Acridine ring system
  • Methanesulfonamide functional group
  • Nitrogen atoms that participate in hydrogen bonding with DNA
Chemical Reactions Analysis

Reactions and Technical Details

Amsacrine mesylate undergoes several important chemical reactions:

  1. Intercalation with DNA: The compound inserts itself between base pairs in the DNA helix, disrupting normal function.
  2. Topoisomerase II Inhibition: By inhibiting this enzyme, amsacrine prevents the relaxation of supercoiled DNA, which is necessary for replication and transcription.
  3. Metabolism: Amsacrine is metabolized in the liver, leading to various metabolites that may also exhibit antitumor activity.

These reactions are crucial for understanding how amsacrine exerts its therapeutic effects against cancer cells .

Mechanism of Action

Process and Data

The mechanism of action of amsacrine mesylate involves:

  • DNA Intercalation: Amsacrine binds to DNA through intercalation, which alters the structure of the double helix.
  • Inhibition of Topoisomerase II: This inhibition leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death) in cancer cells.

This dual action makes amsacrine a potent chemotherapeutic agent, particularly effective in hematological malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amsacrine mesylate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a yellow crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: The compound is stable under normal storage conditions but should be protected from light to prevent degradation.

Relevant Data:

  • Molecular Weight: Approximately 350.41 g/mol
  • Melting Point: Varies depending on formulation but generally around 200 °C .
Applications

Scientific Uses

Amsacrine mesylate has significant applications in oncology:

  • Antineoplastic Agent: Used primarily in chemotherapy protocols for treating acute lymphoblastic leukemia and other cancers.
  • Research Tool: Investigated in laboratory settings for understanding drug resistance mechanisms in cancer cells.
  • Combination Therapy: Often studied in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .
Synthesis and Structural Optimization of Amsacrine Mesylate

Historical Development of Acridine-Based Antineoplastics

The strategic development of acridine-based antineoplastics emerged from systematic efforts to exploit DNA as a therapeutic target following the elucidation of its double-helix structure. Amsacrine (m-AMSA) was synthesized in 1970 by Professor Bruce Cain and collaborators at the Auckland Cancer Society Research Centre (ACSRC) through molecular modeling of DNA-intercalating agents [3]. This initiative aimed to design compounds capable of inserting planar chromophores between DNA base pairs, thereby disrupting replication in rapidly dividing cancer cells. Early screening against murine L1210 leukemia models identified 9-anilinoacridine derivatives as potent candidates, with amsacrine exhibiting exceptional activity profiles that prompted its selection for the US National Cancer Institute's development program [3]. By 1978, amsacrine entered clinical trials, demonstrating efficacy against refractory acute leukemias while revealing limitations against solid tumors—a therapeutic gap that spurred subsequent analogue development like asulacrine and DACA (N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide) [3].

Table 1: Key Milestones in Acridine-Based Antineoplastic Development

YearDevelopmentSignificance
1970Synthesis of amsacrine by Cain et al.First 9-anilinoacridine derivative optimized for DNA intercalation
1978NCI clinical trial initiationDemonstrated efficacy in acute lymphoblastic leukemia
1984Mechanistic link to topoisomerase II poisoningExplained induction of DNA double-strand breaks
1980sDevelopment of DACA analoguesExtended activity to murine solid tumors

Synthetic Pathways for Amsacrine Mesylate Derivitization

Amsacrine mesylate (C₂₂H₂₃N₃O₆S₂) is synthesized via sequential nucleophilic substitutions and condensation reactions. The primary route involves reacting 9-chloroacridine with 3-methoxy-4-methanesulfonamidoaniline under reflux conditions, yielding the free base amsacrine. Subsequent salt formation with methanesulfonic acid produces the mesylate derivative to enhance aqueous solubility [5]. Alternative pathways include:

  • Patent Route (CN104402818): Utilizes Pd-catalyzed Buchwald-Hartwig amination between 9-bromoacridine and 3-methoxy-4-(methylsulfonamido)aniline, achieving >85% yield at 80°C with reduced byproducts [5].
  • Vardanyan-Hruby Protocol: Employs nucleophilic aromatic substitution in dimethylformamide (DMF) at 120°C, followed by recrystallization from ethanol/water mixtures to obtain clinical-grade purity [5].

Critical process parameters include temperature control (<130°C to prevent desulfonation), stoichiometric ratios (1:1.05 amine:acridine excess), and anhydrous conditions to avoid hydrolysis. Mesylate formation is monitored via pH titration to ensure complete protonation of the acridine nitrogen [4] [5].

Structure-Activity Relationship (SAR) Studies in Aminoacridine Analogues

Comprehensive SAR analyses reveal that amsacrine’s antileukemic activity depends on three structural domains: the acridine chromophore, anilino ring, and methanesulfonamide group. Key findings include:

  • Chromophore Modifications: Planarity of the acridine ring is essential for DNA intercalation. Substitutions at position 4 with carboxamide groups (as in DACA) enhance solid tumor activity but increase hERG channel inhibition risk [3] [9].
  • Anilino Ring Optimization: The 3′-methoxy group maximizes DNA binding affinity (Kd = 1.2 × 10⁶ M⁻¹). Removal reduces cytotoxicity 10-fold by weakening minor groove contacts with topoisomerase II [6].
  • Sulfonamide Functionality: N-methylation abolishes activity, confirming hydrogen bonding to DNA backbone phosphates is critical. Replacement with carboxylates decreases cellular uptake due to reduced lipophilicity [2].

Quantitative SAR (QSAR) models established van der Waals volume as predictive for DNA-binding constants (r² = 0.89), while hydrophobicity (log P) correlates with in vitro cell inhibition (r² = 0.78). However, in vivo efficacy in P388 leukemia models showed poor correlation with physicochemical parameters, indicating complex pharmacokinetic influences [2] [3].

Table 2: Impact of Structural Modifications on Biological Activity

Modification SiteStructural ChangeEffect on Activity
Acridine C4Carboxamide substitutionEnables solid tumor activity (e.g., DACA) but increases hERG toxicity
Anilino C3′Methoxy → hydrogen10-fold ↓ cytotoxicity due to reduced DNA affinity
Sulfonamide N-HMethylationComplete loss of topoisomerase II inhibition
Anilino-acridine linkageReplacement with ethylene↓ DNA intercalation; ↑ off-target kinase effects

Formulation Strategies for Enhanced Solubility and Stability

Amsacrine mesylate’s poor aqueous solubility (0.00317 mg/mL) and pH-dependent degradation necessitate advanced formulation approaches:

  • Salt Selection: Mesylate salt increases solubility 15-fold over hydrochloride forms at physiological pH (pH 7.4), while gluconate salts offer improved lyophilization stability [1] [4].
  • Liposomal Encapsulation: PEGylated liposomes (size: 100–120 nm) extend plasma half-life from 8–9 hours to >24 hours and reduce protein binding from 98% to 75%, enhancing tumor delivery [1] [7].
  • Nanoemulsions: Soybean oil/lecithin emulsions (0.5% w/v amsacrine) prevent aggregation and light-induced decomposition, achieving >90% stability after 6 months at 4°C [7].
  • Prodrug Design: Phosphoryloxymethyl derivatives increase solubility to 12 mg/mL and undergo enzymatic activation in leukemia cells, showing 3-fold higher intracellular concentrations [3].

Degradation pathways include photooxidation of the acridine ring (prevented by amber vials) and hydrolysis at >40°C, necessitating lyophilized storage below -20°C for long-term stability [4] [7].

Table 3: Formulation Properties of Amsacrine Derivatives

Formulation ApproachKey ParameterImprovement Over Free Drug
Mesylate saltAqueous solubility0.00317 → 0.048 mg/mL (pH 7.4)
Liposomal (PEGylated)Plasma half-life8–9 h → 24–28 h
Oil-in-water nanoemulsionShelf-life stability<30 days → >6 months (4°C)
Phosphoryloxymethyl prodrugIntracellular concentration3-fold increase in leukemic blasts

Properties

CAS Number

54301-16-5

Product Name

Amsacrine mesylate

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;methanesulfonic acid

Molecular Formula

C22H23N3O6S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4)

InChI Key

KIDGPIWSXHBPDH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

AMSA
AMSA P D
AMSA P-D
AMSA PD
Amsacrina
Amsacrine
Amsidine
Amsidyl
Cain Acridine
Cain's Acridine
Cains Acridine
m-AMSA
meta AMSA
meta-AMSA
NSC 141549
NSC 156303
NSC 249992
NSC-141549
NSC-156303
NSC-249992
NSC141549
NSC156303
NSC249992
SN 11841
SN-11841
SN11841

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.